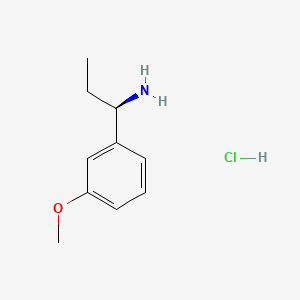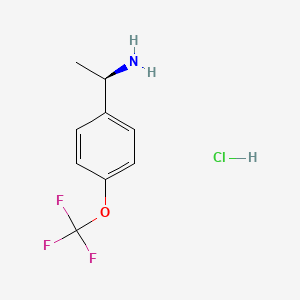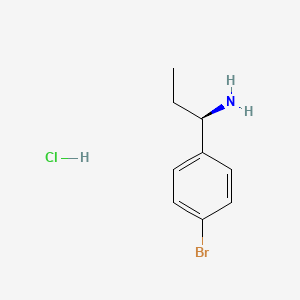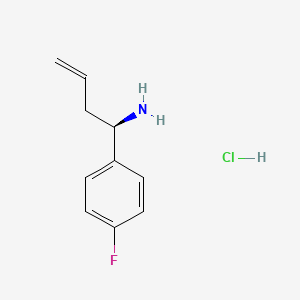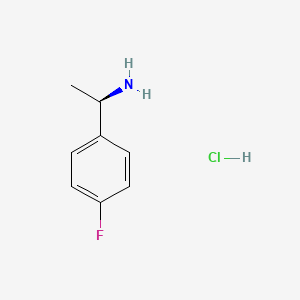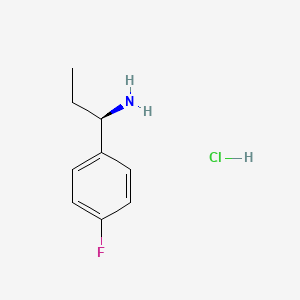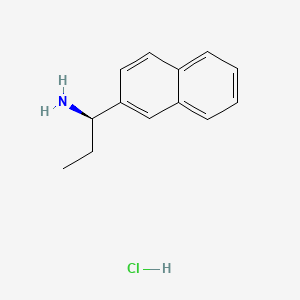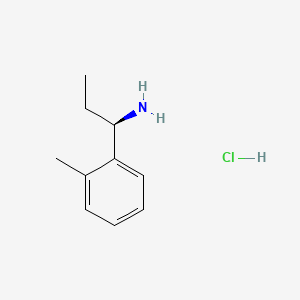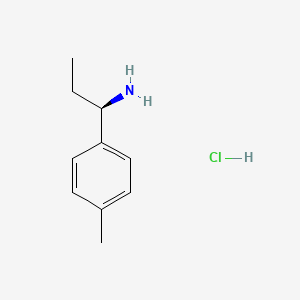
CAY10685
Descripción general
Descripción
CAY10685 es un análogo activo celular del inhibidor de la acetiltransferasa de lisina CPTH2. Contiene un grupo alquino para su uso en reacciones de química de clic. Este compuesto es conocido por su capacidad para inhibir la actividad de la N-acetiltransferasa 10, que se ha utilizado para modular la organización de la cromatina, particularmente en estudios relacionados con el cáncer y ciertas laminopatías .
Aplicaciones Científicas De Investigación
CAY10685 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions to study molecular interactions and modifications.
Biology: Employed to modulate chromatin organization and study changes in nuclear architecture associated with cancer and laminopathies.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit N-acetyltransferase 10 activity.
Industry: Utilized in the development of biochemical assays and labeling techniques .
Mecanismo De Acción
CAY10685 ejerce sus efectos inhibiendo la actividad de la N-acetiltransferasa 10. Esta inhibición conduce a cambios en la organización de la cromatina, que pueden afectar la expresión génica y las funciones celulares. El grupo alquino del compuesto le permite participar en reacciones de química de clic, facilitando el estudio de interacciones moleculares y modificaciones .
Compuestos similares:
CPTH2: El compuesto original de this compound, conocido por su actividad inhibidora de la acetiltransferasa de lisina.
Otros inhibidores de la acetiltransferasa de lisina: Compuestos que inhiben enzimas similares pero pueden carecer del grupo alquino para las reacciones de química de clic
Singularidad: this compound es único debido a su grupo alquino, que le permite utilizarse en reacciones de química de clic. Esta característica lo hace particularmente valioso para estudiar interacciones moleculares y modificaciones de una manera biocompatible .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de CAY10685 implica la reacción de ciclohexanona con 4-(4-clorofenil)-2-tiazol-hidrazona y 2-prop-1-inilhidrazona. Las condiciones de reacción suelen incluir el uso de disolventes como la dimetilformamida (DMF), el dimetilsulfóxido (DMSO) y el etanol. El compuesto se purifica posteriormente para alcanzar una pureza ≥98% .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y estabilidad del compuesto. El compuesto se almacena a -20 °C para mantener su estabilidad durante largos períodos .
Análisis De Reacciones Químicas
Tipos de reacciones: CAY10685 se somete principalmente a reacciones de sustitución debido a la presencia del grupo alquino. También participa en reacciones de química de clic, que son una clase de reacciones de moléculas pequeñas biocompatibles que se utilizan comúnmente en la bioconjugación .
Reactivos y condiciones comunes:
Disolventes: DMF, DMSO, etanol
Reactivos: Ciclohexanona, 4-(4-clorofenil)-2-tiazol-hidrazona, 2-prop-1-inilhidrazona
Condiciones: Las reacciones se llevan a cabo típicamente a temperatura ambiente o a temperaturas ligeramente elevadas bajo atmósfera inerte
Productos principales: El principal producto formado a partir de estas reacciones es el propio this compound, que se utiliza posteriormente en diversas aplicaciones científicas .
4. Aplicaciones en investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza en reacciones de química de clic para estudiar interacciones moleculares y modificaciones.
Biología: Se emplea para modular la organización de la cromatina y estudiar los cambios en la arquitectura nuclear asociados con el cáncer y las laminopatías.
Medicina: Se investiga su potencial en la investigación del cáncer debido a su capacidad para inhibir la actividad de la N-acetiltransferasa 10.
Industria: Se utiliza en el desarrollo de ensayos bioquímicos y técnicas de etiquetado .
Comparación Con Compuestos Similares
CPTH2: The parent compound of CAY10685, known for its lysine acetyltransferase inhibitory activity.
Other lysine acetyltransferase inhibitors: Compounds that inhibit similar enzymes but may lack the alkyne moiety for click chemistry reactions
Uniqueness: this compound is unique due to its alkyne moiety, which allows it to be used in click chemistry reactions. This feature makes it particularly valuable for studying molecular interactions and modifications in a biocompatible manner .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLMHEOHMFFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


